molecular formula C40H62O4P2Pd+2 B3183009 Bis(acetato-|EO)bis(dicyclohexylphenylphosphine)palladium CAS No. 480445-43-0

Bis(acetato-|EO)bis(dicyclohexylphenylphosphine)palladium

Cat. No. B3183009
M. Wt: 775.3 g/mol
InChI Key: KKCPMCQZOUJSAV-UHFFFAOYSA-N
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Description

“Bis(acetato-|EO)bis(dicyclohexylphenylphosphine)palladium” is a chemical compound with the molecular formula C40H62O4P2Pd+2 . It is available for purchase from various chemical suppliers.

Scientific Research Applications

Palladium in Catalysis

Palladium, especially when paired with ligands, is a cornerstone of modern synthetic chemistry. It is widely used in catalytic processes such as the Suzuki coupling, where palladium catalysts facilitate the formation of carbon-carbon bonds. The effectiveness of palladium catalysts can often be attributed to the ligands attached to them, which can significantly influence the reactivity and selectivity of the catalytic center. For instance, wide bite angle diphosphine ligands have been shown to enhance reductive elimination, improving the efficiency of cross-coupling reactions (Birkholz, Freixa, & van Leeuwen, 2009).

Potential Applications in Material Science

The unique properties of palladium complexes, including those with specific ligand frameworks, may also find applications in material science, such as in the development of new materials with desirable electrical or optical properties. The ability to fine-tune the electronic and steric properties of palladium complexes through ligand design opens up possibilities in creating materials with specific functionalities.

Organic Synthesis and Drug Development

Palladium-catalyzed reactions are instrumental in the synthesis of pharmaceuticals, allowing for the construction of complex molecular architectures with high precision. The development of N-heterocyclic carbene (NHC) metal complexes, including those with palladium, has shown promise in biomedical applications, including antimicrobial and anticancer activities (Patil, Hoagland, Patil, & Bugarin, 2020). This highlights the potential of palladium complexes in contributing to the discovery and optimization of therapeutic agents.

properties

IUPAC Name

dicyclohexyl(phenyl)phosphanium;palladium(2+);diacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H27P.2C2H4O2.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2(3)4;/h2*1,4-5,10-11,17-18H,2-3,6-9,12-15H2;2*1H3,(H,3,4);/q;;;;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCPMCQZOUJSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].C1CCC(CC1)[PH+](C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)[PH+](C2CCCCC2)C3=CC=CC=C3.[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H62O4P2Pd+2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

775.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(acetato-|EO)bis(dicyclohexylphenylphosphine)palladium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(acetato-|EO)bis(dicyclohexylphenylphosphine)palladium
Reactant of Route 2
Bis(acetato-|EO)bis(dicyclohexylphenylphosphine)palladium
Reactant of Route 3
Bis(acetato-|EO)bis(dicyclohexylphenylphosphine)palladium
Reactant of Route 4
Bis(acetato-|EO)bis(dicyclohexylphenylphosphine)palladium
Reactant of Route 5
Bis(acetato-|EO)bis(dicyclohexylphenylphosphine)palladium
Reactant of Route 6
Bis(acetato-|EO)bis(dicyclohexylphenylphosphine)palladium

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